5-[(5-Phenyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine
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Overview
Description
5-[(5-Phenyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine is a complex organic compound that features a unique combination of oxazole and thiadiazole rings. These heterocyclic structures are known for their significant biological and chemical properties, making this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-Phenyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® . The thiadiazole ring can be synthesized through the reaction of thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to improve yield and safety. For example, the use of manganese dioxide in a packed reactor can facilitate the oxidative aromatization of oxazolines to oxazoles . This method enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(5-Phenyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Reduction: Hydrogenation catalysts such as palladium on carbon.
Substitution: Halogenating agents, organometallic reagents, and strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring typically yields oxazoles, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
5-[(5-Phenyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[(5-Phenyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation . The exact pathways and targets depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Phenyl-1,3-oxazol-2-yl)aniline
- 1,4-Bis(5-phenyl-1,3-oxazol-2-yl)benzene (POPOP)
- 2,5-Diphenyl-1,3-oxazole
Uniqueness
5-[(5-Phenyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine is unique due to its combination of oxazole and thiadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile scaffold for drug development and material science applications .
Properties
IUPAC Name |
5-[(5-phenyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS2/c13-11-15-16-12(19-11)18-7-10-14-6-9(17-10)8-4-2-1-3-5-8/h1-6H,7H2,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDVKHINKQAKGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)CSC3=NN=C(S3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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